molecular formula C14H15FN2 B3076183 N1-(4-fluorophenethyl)benzene-1,2-diamine CAS No. 1039988-67-4

N1-(4-fluorophenethyl)benzene-1,2-diamine

Cat. No.: B3076183
CAS No.: 1039988-67-4
M. Wt: 230.28 g/mol
InChI Key: XIGZFSFSQPGMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenethyl)benzene-1,2-diamine is an organic compound with the molecular formula C14H15FN2. This compound is characterized by the presence of a fluorophenethyl group attached to a benzene-1,2-diamine core. It is a significant intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)benzene-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with benzene-1,2-diamine under controlled conditions. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The product is typically purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N1-(4-fluorophenethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-fluorophenethyl)benzene-1,2-diamine is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZFSFSQPGMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-fluorophenethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4-fluorophenethyl)benzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-(4-fluorophenethyl)benzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-(4-fluorophenethyl)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-(4-fluorophenethyl)benzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-(4-fluorophenethyl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.